1-Methylnaphthalene-7-boronic acid
Description
Significance of Arylboronic Acids as Versatile Precursors in Modern Organic Chemistry
Arylboronic acids, organic compounds containing a boron atom bonded to an aryl group and two hydroxyl groups, are foundational pillars in modern organic synthesis. Their prominence stems from their remarkable utility as precursors in a wide array of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. rsc.orgnih.gov The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, stands as a testament to the power of arylboronic acids in forming carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. nih.gov
The versatility of arylboronic acids extends beyond carbon-carbon bond formation to the construction of carbon-heteroatom bonds, including C-N, C-O, and C-S bonds. rsc.orgnih.gov This broad reactivity profile allows for the synthesis of diverse molecular scaffolds found in pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov Furthermore, many arylboronic acids are commercially available, relatively stable, and exhibit low toxicity, making them attractive reagents for both academic research and industrial applications. nih.gov Recent research has also explored their role as aryl radical precursors and their applications in transition-metal-free transformations, further expanding their synthetic utility. rsc.orgrsc.org Beyond their role as synthetic intermediates, arylboronic acids have found applications in fields as diverse as medicinal chemistry, materials science, and analytical chemistry, where they are used in the development of sensors and supramolecular architectures. mackenzie.brresearchgate.net
The Unique Role of Naphthalene-Derived Boronic Acids in Advanced Synthetic Methodologies and Supramolecular Systems
Within the broader class of arylboronic acids, naphthalene-derived boronic acids possess distinct properties that make them particularly valuable in advanced synthetic methodologies and the construction of supramolecular systems. The naphthalene (B1677914) core, a bicyclic aromatic hydrocarbon, imparts unique steric and electronic characteristics to the boronic acid functionality. These features can influence the reactivity and selectivity of chemical reactions, offering advantages in specific synthetic contexts.
Naphthalene-boronic acids are employed as building blocks in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. frontierspecialtychemicals.com The rigid and extended aromatic system of the naphthalene moiety makes these compounds ideal components for creating well-defined supramolecular structures through non-covalent interactions such as π-π stacking. nih.gov This has led to their use in the design of host-guest systems, molecular sensors, and functional materials. nih.govrsc.org For instance, the self-assembly of 1,8-dihydroxynaphthalene with aryl boronic acids and bipyridine has been shown to form stable host-guest complexes with aromatic hydrocarbons. nih.gov The unique photophysical properties of the naphthalene unit also make naphthalene-derived boronic acids valuable in the development of fluorescent chemosensors for the detection of saccharides and other biologically relevant molecules. nih.gov
Establishing 1-Methylnaphthalene-7-boronic Acid as a Subject for In-Depth Academic Research
While the broader classes of arylboronic and naphthalene-derived boronic acids are well-established in the chemical literature, specific derivatives continue to be subjects of focused investigation. 1-Methylnaphthalene-7-boronic acid is one such compound that is emerging as a molecule of interest for in-depth academic research. Its structure, featuring a methyl group on the naphthalene ring system, introduces specific steric and electronic perturbations that can be exploited in various chemical applications.
The presence of the methyl group can influence the compound's reactivity in cross-coupling reactions and its binding properties in supramolecular assemblies. Research into 1-Methylnaphthalene-7-boronic acid aims to elucidate these subtle yet significant effects. Understanding how the methyl substituent impacts the compound's properties can lead to the development of new catalysts, more efficient synthetic routes to complex target molecules, and novel materials with tailored functionalities. The study of this specific boronic acid derivative contributes to the broader understanding of structure-activity relationships within the family of arylboronic acids and paves the way for its application in specialized areas of chemical science.
Below is a table summarizing the key properties of 1-Methylnaphthalene-7-boronic acid:
| Property | Value |
| IUPAC Name | (7-methylnaphthalen-1-yl)boronic acid |
| Molecular Formula | C₁₁H₁₁BO₂ |
| Molecular Weight | 186.02 g/mol |
| Appearance | Solid |
| CAS Number | 1089363-93-3 |
Properties
Molecular Formula |
C11H11BO2 |
|---|---|
Molecular Weight |
186.02 g/mol |
IUPAC Name |
(8-methylnaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C11H11BO2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-7,13-14H,1H3 |
InChI Key |
KHHLPIYDVJIWGZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CC=C2C=C1)C)(O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Methylnaphthalene 7 Boronic Acid and Its Derivatives
Regioselective Borylation Approaches on Naphthalene (B1677914) Scaffolds.
Direct borylation of C-H bonds on a naphthalene ring is a powerful and atom-economical strategy. The primary challenge lies in controlling the position of borylation, as naphthalene has multiple non-equivalent C-H bonds. Modern catalysis has provided several effective solutions to this problem.
Directed Ortho Metalation (DoM) Strategies.
Directed ortho metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. rsc.org This method employs a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. rsc.org While typically targeting the position next to the DMG, this strategy can be extended to more remote positions on fused ring systems like naphthalene through careful substrate design.
For instance, studies on 1,8-naphthalene diamides have demonstrated that a DMG can direct metalation to the C2 and C7 positions. researchgate.netnih.govsci-hub.se In this approach, a bis-amide starting material is treated with a strong lithium base, such as sec-butyllithium (B1581126) (sec-BuLi) in the presence of TMEDA (tetramethylethylenediamine), to generate mono- and dianionic species. researchgate.netacs.org These lithiated intermediates can then be trapped with an appropriate electrophile, such as a borate (B1201080) ester, to introduce a boronic acid group. By using a 1,8-disubstituted naphthalene, the directing groups enable functionalization at the C2 and C7 positions, a challenging transformation via classical electrophilic substitution. researchgate.net
Research has shown that by controlling the stoichiometry of the base, either mono- or di-functionalization can be achieved. For example, using 1.1 equivalents of sec-BuLi can lead to a mixture of mono- and di-deuterated products upon quenching with CD₃OD, while using excess base (e.g., 4.4 equivalents) favors the formation of the 2,7-disubstituted product. researchgate.net This demonstrates a viable, albeit indirect, pathway toward a 7-substituted-1-methylnaphthalene core, where the methyl group could be present initially or introduced later.
Table 1: Directed Metalation and Electrophilic Quench of a Naphthalene Bis-amide researchgate.net
| Entry | Base (equiv.) | Electrophile (equiv.) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | sec-BuLi/TMEDA (1.1) | CD₃OD (excess) | 2-d₁ and 2,7-d₂ | >90 |
| 2 | sec-BuLi/TMEDA (2.2) | TMSCl (2.2) | 2-silyl | 65 |
| 3 | sec-BuLi/TMEDA (4.4) | TMSCl (4.4) | 2,7-disilyl | 50 |
This table illustrates how varying reagent stoichiometry in a DoM reaction on a naphthalene diamide (B1670390) scaffold can influence the substitution pattern, providing a route to 2,7-disubstituted naphthalenes.
Palladium-Catalyzed C-H Borylation.
Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and its application in direct C-H functionalization has become a major area of research. nih.govnih.gov While iridium catalysis is often favored for direct C-H borylation, palladium-catalyzed methods offer complementary reactivity. The regioselectivity in Pd-catalyzed C-H activation on naphthalene is typically controlled by the steric and electronic environment of the substrate and can be guided by a directing group. researchgate.netresearchgate.net
For 1-substituted naphthalenes, Pd-catalyzed C-H functionalization can be directed to various positions. For example, using a picolinamide (B142947) directing group on the nitrogen of a 1-naphthylamine (B1663977) derivative can direct arylation to the C8 position. researchgate.net In other systems, ligand control can switch the regioselectivity of nucleophilic substitution on 1-(chloromethyl)naphthalenes from the benzylic position to the C4 position of the naphthalene ring. sci-hub.se
Although direct Pd-catalyzed C-H borylation of 1-methylnaphthalene (B46632) at the C7 position is not as established as iridium-catalyzed methods, the principles of directing group-assisted, palladium-catalyzed C-H activation are well-documented. researchgate.netresearchgate.net Theoretically, a directing group placed at a suitable position on the 1-methylnaphthalene scaffold could facilitate palladium insertion into the C7-H bond, followed by a borylation step. The development of such a process would depend on identifying a suitable directing group and ligand combination to overcome the inherent reactivity patterns of the naphthalene core.
Iridium-Catalyzed C-H Borylation.
Iridium-catalyzed C-H borylation has emerged as the premier method for the direct and regioselective synthesis of arylboronic esters from unactivated arenes. rsc.org This reaction is highly efficient, tolerates a wide variety of functional groups, and its regioselectivity is primarily governed by steric factors, favoring borylation at the least hindered C-H bond. rsc.orgsemanticscholar.org
In the case of 1-methylnaphthalene, the steric bulk of the methyl group at the C1 position and the peri-hydrogen at the C8 position direct the borylation to other positions on the ring. Research on the iridium-catalyzed borylation of 1-methylnaphthalene using B₂pin₂ (bis(pinacolato)diboron) has shown that a mixture of borylated isomers is produced. researchgate.net The precise ratio of these isomers can be influenced by the specific iridium catalyst and ligands used, but this method provides a direct route to borylated 1-methylnaphthalene derivatives. Subsequent separation can then yield the desired 1-methylnaphthalene-7-boronate ester.
The general mechanism for iridium-catalyzed borylation involves an Ir(III)/Ir(V) catalytic cycle. rsc.org The active catalyst, typically an iridium complex with a bipyridine or phenanthroline ligand, activates the C-H bond of the arene, leading to the formation of an aryl-iridium intermediate, which then reacts with the diboron (B99234) reagent to yield the arylboronate ester and regenerate the active catalyst. nih.govrsc.org The steric hindrance around the C-H bonds of the naphthalene ring dictates the site of activation, making this a predictable method for accessing specific isomers. rsc.orgnih.gov
Table 2: Iridium-Catalyzed Borylation of a Naphthalene Derivative nih.gov
| Substrate | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| 1-Hydrosilyl-naphthalene | [Ir(COD)OMe]₂ / dtbpy | 1-Hydrosilyl-8-borylnaphthalene | 82 |
| 1-Hydrosilyl-4-methylnaphthalene | [Ir(COD)OMe]₂ / dtbpy | 1-Hydrosilyl-4-methyl-8-borylnaphthalene | 77 |
This table showcases the effectiveness of silyl-directed, iridium-catalyzed peri-borylation on the naphthalene scaffold. While this directs to the C8 position, it highlights the power of directing groups and iridium catalysis in achieving high regioselectivity.
Functional Group Transformations for Boronic Acid Formation.
An alternative to direct C-H borylation is the conversion of a pre-installed functional group, typically a halogen, into a boronic acid. This two-step approach involves first synthesizing a halo-substituted naphthalene and then transforming the halogen into the desired boronic acid functionality.
Metal-Halogen Exchange with Borate Esters.
One of the most traditional and reliable methods for synthesizing arylboronic acids is through a metal-halogen exchange reaction. nih.gov This process typically begins with an aryl halide, such as 7-bromo-1-methylnaphthalene. The aryl halide is treated with an organometallic reagent, most commonly an alkyllithium (like n-butyllithium) or a Grignard reagent (formed with magnesium metal), to generate a highly reactive organolithium or organomagnesium intermediate.
This metal-halogen exchange occurs because the metal is more electropositive than the carbon, and the formation of a more stable metal halide (e.g., LiBr or MgBr₂) drives the reaction forward. The resulting arylmetal species is then quenched with a boron-based electrophile, typically a trialkyl borate such as trimethyl borate or triisopropyl borate. This forms a boronate ester intermediate, which upon acidic aqueous workup, hydrolyzes to the final boronic acid.
The regioselectivity of this method is exceptionally high, as the position of the boronic acid is determined by the position of the halogen on the starting material. Recent studies have demonstrated the regioselective conversion of 1,7-dibromonaphthalene, where bromine-lithium exchange occurs preferentially at the 1-position, while transition metal-catalyzed couplings favor the 7-position, showcasing how different methods can be used to selectively functionalize the naphthalene core.
Transmetallation Reactions for Arylboronic Acid Synthesis.
Transmetallation is a fundamental organometallic reaction that involves the transfer of a ligand from one metal to another. In the context of boronic acid synthesis, it is most famously the key step in the Suzuki-Miyaura cross-coupling reaction. researchgate.net The catalytic cycle of this reaction involves the transmetallation of an aryl group from a boronic acid to a palladium(II) complex. researchgate.net
While often used to consume boronic acids, the principle of transmetallation can also be applied to their synthesis. An organometallic compound of naphthalene, for instance, an organotin or organozinc derivative of 1-methylnaphthalene, could potentially transfer its aryl group to a boron-containing reagent in a transmetallation reaction. However, a more common and synthetically useful approach that leverages transmetallation is the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, known as the Miyaura borylation.
In this reaction, a palladium catalyst undergoes oxidative addition into the aryl-halogen bond (e.g., of 7-bromo-1-methylnaphthalene). The resulting arylpalladium(II) complex then undergoes transmetallation with a diboron reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). This step transfers a boryl group to the palladium center and the aryl group to the other boron atom, or more commonly, the boryl group from the diboron reagent is transferred to the palladium complex, which then undergoes reductive elimination to furnish the arylboronate ester. This palladium-catalyzed borylation is highly efficient and tolerates a vast array of functional groups.
Synthesis of Boronate Esters as Stable Precursors
Boronic acids are frequently utilized in organic synthesis, but their stability can be a concern, as they are prone to dehydration to form cyclic boroxines. To circumvent this, more stable boronate esters are often synthesized as precursors. americanpharmaceuticalreview.comresearchgate.net These esters can be hydrolyzed in situ to generate the reactive boronic acid when needed for subsequent reactions, such as the widely used Suzuki-Miyaura cross-coupling. americanpharmaceuticalreview.combeilstein-journals.orgacs.org
A common and effective method for the synthesis of boronate esters is the reaction of a boronic acid with a diol, such as pinacol (B44631). rsc.org For instance, the synthesis of methyl boronic acid pinacolate ester involves reacting methylboronic acid with pinacol in diethyl ether, using magnesium sulfate (B86663) (MgSO4) as a drying agent to drive the reaction to completion. rsc.org A similar strategy can be applied to synthesize boronate esters of 1-methylnaphthalene-7-boronic acid.
The general approach for preparing naphthalene boronic acids, which can be extended to their ester derivatives, often involves the use of a Grignard reagent. google.com This is prepared by reacting the corresponding bromonaphthalene with magnesium turnings. The subsequent reaction of the Grignard reagent with a trialkyl borate, such as trimethyl borate or tri-n-butyl borate, at low temperatures (-70°C) yields the boronic acid after acidic workup. google.com To obtain the boronate ester, the resulting boronic acid can be reacted with a suitable diol.
Another synthetic route involves the lithiation of the naphthalene ring, either directly or from a halogenated precursor, followed by reaction with a borate ester. google.com The choice of diol for esterification can influence the stability and reactivity of the resulting boronate ester. Steric hindrance around the boron atom generally increases resistance to hydrolysis. americanpharmaceuticalreview.com
| Reagent/Precursor | Reaction Condition | Product | Reference |
| Methylboronic acid, Pinacol | Diethyl ether, MgSO4 | Methyl boronic acid pinacolate ester | rsc.org |
| Bromonaphthalene | 1. Mg, ether 2. Trialkyl borate, -70°C 3. Acidic workup | Naphthalene boronic acid | google.com |
| Naphthalene boronic acid | Diol (e.g., Pinacol) | Naphthalene boronate ester | nih.gov |
Methodologies for Analytical Validation and Characterization
The accurate characterization of 1-methylnaphthalene-7-boronic acid and its boronate esters is crucial to ensure their purity and structural integrity for use in further synthetic applications. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. For boronic acid derivatives, ¹¹B NMR spectroscopy is also highly informative, providing insight into the coordination state of the boron atom. rsc.orgrsc.org In ¹³C NMR, the carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to detect. rsc.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used. nih.govnih.gov The analysis of boronic acids by mass spectrometry can sometimes be complicated by the formation of boroxine (B1236090) (dehydrated cyclic trimer) ions, solvent adducts, and dimer ions. rsc.orgresearchgate.net
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard technique for assessing the purity of boronic acids and their esters. However, the analysis of boronate esters can be challenging due to their susceptibility to hydrolysis on the column. americanpharmaceuticalreview.comresearchgate.net To minimize this, methods using low residual silanol (B1196071) silica-based columns, fast LC methods, or high-pH mobile phases have been developed. americanpharmaceuticalreview.comresearchgate.net The addition of an ion-pairing reagent can also be employed to improve the retention of the more polar boronic acid impurity. americanpharmaceuticalreview.com
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity assessment. Visualization is typically achieved using a UV lamp. rsc.org
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable boronate esters. nih.gov
Other Analytical Techniques:
Elemental Analysis: This technique provides the percentage composition of elements (C, H, etc.) in the compound, which can be used to confirm the empirical formula. nih.gov
Melting Point Determination: The melting point is a physical property that can be used as an indicator of purity. nih.gov
The following table summarizes the key analytical techniques and their applications in the characterization of boronic acid derivatives.
| Analytical Technique | Information Obtained | Reference |
| ¹H NMR | Proton environment, structural confirmation | rsc.orgrsc.orgnih.gov |
| ¹³C NMR | Carbon framework of the molecule | rsc.orgrsc.org |
| ¹¹B NMR | Coordination state of the boron atom | rsc.orgrsc.org |
| Mass Spectrometry (MS) | Molecular weight and fragmentation | nih.govrsc.org |
| HPLC | Purity assessment, quantification | americanpharmaceuticalreview.comresearchgate.net |
| GC | Analysis of volatile derivatives | nih.gov |
| Elemental Analysis | Elemental composition | nih.gov |
Advanced Catalytic and Synthetic Applications of 1 Methylnaphthalene 7 Boronic Acid
A Foundational Element in Complex Molecular Construction
1-Methylnaphthalene-7-boronic acid serves as a crucial building block in the assembly of intricate molecular frameworks. Its naphthalene (B1677914) core provides a rigid and extended aromatic system, which is a common motif in materials science and medicinal chemistry. The presence of the methyl group and the boronic acid functionality at specific positions allows for controlled and directional synthesis, enabling the construction of larger, more complex structures with defined stereochemistry and electronic properties.
Crafting Substituted Naphthalenes and Polyaromatic Hydrocarbons
The synthesis of substituted naphthalenes and larger polyaromatic hydrocarbons (PAHs) is a significant area of research due to their applications in electronic materials, organic light-emitting diodes (OLEDs), and as scaffolds for pharmaceuticals. researchgate.net 1-Methylnaphthalene-7-boronic acid is a key player in this field. Through palladium-catalyzed cross-coupling reactions, the naphthalene moiety can be readily introduced into various molecular backbones. For instance, the palladium-catalyzed [3 + 3] annulation of PAH boronic esters with dihaloarenes represents a powerful strategy for constructing complex PAHs. rsc.org While direct examples with 1-methylnaphthalene-7-boronic acid are not extensively detailed in readily available literature, the established reactivity of naphthalene boronic acids in such transformations underscores its potential. researchgate.netrsc.org The synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons has been achieved through convergent synthetic pathways, highlighting the importance of boronic acid precursors in creating these complex structures. nih.gov
Building Oligomers through Iterative Coupling
The controlled, step-by-step synthesis of oligomers with defined lengths and conformations is essential for creating materials with tailored properties. Iterative coupling strategies, particularly those involving boronic acid derivatives, have proven to be highly effective for this purpose. The synthesis of helical oligo(naphthalene-2,3-diyl)s has been accomplished through the iterative cross-coupling of 1,8-diaminonaphthalene-modified 3-iodo-2-naphthylboronic acids. oup.com This approach allows for the sequential addition of naphthalene units, with the potential to control the helicity of the resulting oligomer. Although this specific example does not use 1-methylnaphthalene-7-boronic acid, the methodology highlights a powerful strategy where this compound could be employed. The ability to perform sequential C-C bond formation using transient boronic acids generated in situ further expands the possibilities for creating complex oligomeric structures. core.ac.uk A simple and modular strategy for small molecule synthesis using iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks has also been developed, which could be adapted for use with derivatives of 1-methylnaphthalene-7-boronic acid. frontierspecialtychemicals.com
Innovations in Cross-Coupling Methodologies
Cross-coupling reactions are a cornerstone of modern organic synthesis, and 1-methylnaphthalene-7-boronic acid is a versatile partner in many of these transformations. Its reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Workhorse of C-C Bond Formation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most widely used method for the formation of biaryl linkages, owing to its mild reaction conditions and high functional group tolerance. nih.govresearchgate.net In this reaction, 1-methylnaphthalene-7-boronic acid can be coupled with a variety of aryl or vinyl halides and triflates to generate more complex aromatic structures. The efficiency of the Suzuki-Miyaura reaction can be significantly influenced by the choice of catalyst, ligands, and base. nih.gov For instance, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can enhance reactivity and selectivity. snnu.edu.cn The reaction is fundamental in synthesizing a wide array of compounds, from pharmaceuticals to advanced materials. nih.gov
Below is a representative table of substrates that can be coupled with arylboronic acids like 1-Methylnaphthalene-7-boronic acid in Suzuki-Miyaura reactions, based on general literature.
| Aryl Halide/Triflate | Boronic Acid | Catalyst System | Product |
| Aryl Iodide | 1-Methylnaphthalene-7-boronic acid | Pd(PPh₃)₄, Base | 7-Aryl-1-methylnaphthalene |
| Aryl Bromide | 1-Methylnaphthalene-7-boronic acid | Pd(OAc)₂, Ligand, Base | 7-Aryl-1-methylnaphthalene |
| Aryl Chloride | 1-Methylnaphthalene-7-boronic acid | Pd-NHC complex, Base | 7-Aryl-1-methylnaphthalene |
| Vinyl Halide | 1-Methylnaphthalene-7-boronic acid | Pd catalyst, Base | 7-Vinyl-1-methylnaphthalene |
Expanding the Toolkit: Stille, Sonogashira, and Chan-Lam Couplings
Beyond the Suzuki-Miyaura reaction, 1-methylnaphthalene-7-boronic acid and its derivatives can participate in other important cross-coupling reactions.
The Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by palladium. wikipedia.orglibretexts.org While boronic acids are not direct partners in the Stille reaction, they can be converted to organostannanes, which then undergo coupling. This reaction is highly versatile for C-C bond formation. researchgate.netnih.gov
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org Arylboronic acids can be used in Sonogashira-type reactions, for example, in gold-catalyzed couplings with terminal alkynes. nih.govnih.gov This reaction is crucial for the synthesis of conjugated enynes and arylalkynes, which are important structures in many natural products and functional materials. organic-chemistry.org
The Chan-Lam coupling offers a method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds. organic-chemistry.orgwikipedia.org This copper-catalyzed reaction couples an arylboronic acid with an amine or an alcohol. wikipedia.orgyoutube.com The reaction can often be performed under mild conditions, open to the air, making it an attractive alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. organic-chemistry.orgrsc.org
A summary of these coupling reactions is presented below:
| Coupling Reaction | Coupling Partners | Catalyst | Bond Formed |
| Stille | Organostannane + Organohalide | Palladium | C-C |
| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Palladium/Copper | C-C (sp-sp²) |
| Chan-Lam | Arylboronic Acid + Amine/Alcohol | Copper | C-N / C-O |
Gentle Catalysis: Weak Base-Promoted Direct Cross-Coupling
A significant challenge in cross-coupling reactions with some organoboron reagents is the potential for protodeborylation, especially with electron-deficient or heteroaryl boronic acids. nih.gov To address this, methods using more stable boronic acid surrogates have been developed. One such approach involves the use of naphthalene-1,8-diaminato (dan)-substituted arylboron compounds. nih.gov These compounds exhibit remarkable stability towards protodeborylation due to their reduced boron-Lewis acidity. nih.gov
Recent research has demonstrated that these stable Ar-B(dan) compounds can undergo direct Suzuki-Miyaura coupling using a weak base in conjunction with a palladium/copper cooperative catalyst system. nih.govchemrxiv.orgacs.orgchemrxiv.org This method is particularly effective for perfluoroaryl- and heteroaryl-B(dan) reagents. nih.gov The inertness of the B(dan) moiety also allows for sequential cross-coupling reactions, enabling the synthesis of complex oligoarenes in a protection-free manner. nih.govchemrxiv.org This weak base-promoted coupling provides a powerful solution to the longstanding problem of protodeborylation in Suzuki-Miyaura couplings. nih.govresearchgate.net
The reaction conditions for this mild coupling are summarized in the table below:
| Aryl-B(dan) Substrate | Aryl Halide | Base | Catalyst System | Yield (%) |
| Pentafluorophenyl-B(dan) | 4-Bromotoluene | Cs₂CO₃ | Pd(PPh₃)₄ / CuTC | 98 nih.govacs.org |
| 5-Thiazolyl-B(dan) | 4-Bromoacetophenone | Cs₂CO₃ | Pd(PPh₃)₄ / CuTC | 85 nih.govacs.org |
| 2-Pyridyl-B(dan) | 4-Iodoanisole | Cs₂CO₃ | Pd(PPh₃)₄ / CuTC | 92 nih.gov |
CuTC = Copper(I) thiophene-2-carboxylate
Transition-Metal-Free Functionalization Reactions
The inherent reactivity of the carbon-boron bond in arylboronic acids, including 1-methylnaphthalene-7-boronic acid, allows for a variety of functionalization reactions to proceed without the need for transition metal catalysts. nih.govnih.gov These transformations are significant as they often offer milder reaction conditions and avoid potential metal contamination in the final products.
The ipso-functionalization of arylboronic acids is a powerful method for introducing a range of substituents onto an aromatic ring at the position of the boronic acid group. nih.govnih.gov This process relies on the Lewis acidic nature of the boron atom. The vacant p-orbital on the sp²-hybridized boron atom readily accepts a nucleophile, forming a tetrahedral "ate" complex. nih.gov This increases the electron density on the boron and facilitates the cleavage of the carbon-boron bond, leading to the migration of the aryl group. nih.gov
This strategy can be employed to form various new bonds, including carbon-oxygen, carbon-nitrogen, and carbon-halogen bonds. nih.govnih.gov For instance, the ipso-hydroxylation of arylboronic acids to produce phenols can be achieved using reagents like alkaline hydrogen peroxide. nih.gov Similarly, amination reactions can be performed to synthesize anilines. nih.govnih.gov Halogenation is also a common transformation, with reagents like N-halosuccinimides used for bromination and iodination. nih.gov
A noteworthy development in this area is the use of graphite (B72142) as a carbocatalyst for the ipso-functionalization of phenylboronic acids in an aqueous medium, using air as the oxidant. nih.govrsc.org This sustainable approach allows for the synthesis of phenols, anilines, nitroarenes, and haloarenes without the need for metals, ligands, bases, or harsh oxidants. nih.govrsc.org
A significant application of arylboronic acids in transition-metal-free synthesis is the α-arylation of imino amides to produce α-functionalized glycine (B1666218) derivatives. organic-chemistry.org These unnatural amino acids are valuable in the development of pharmaceuticals and are found in various natural products. organic-chemistry.org
The reaction mechanism is proposed to involve the tautomerization of the imino amide to its iminol form. organic-chemistry.org This iminol then coordinates with the arylboronic acid, facilitating the intramolecular delivery of the aryl group. organic-chemistry.org The reaction is typically carried out by heating the imino amide and the arylboronic acid in a solvent like 1,2-dichloroethane (B1671644) (DCE). organic-chemistry.org Studies have shown that electron-rich arylboronic acids tend to be more reactive in this transformation compared to their electron-deficient or sterically hindered counterparts. organic-chemistry.org
This method provides a complementary approach to traditional oxidative coupling reactions for accessing these important amino acid derivatives. organic-chemistry.org
Catalytic Activity in Organic Transformations
Beyond its role as a reagent in stoichiometric transformations, 1-methylnaphthalene-7-boronic acid and other arylboronic acids can also function as catalysts in a variety of organic reactions. nih.govnih.gov Their catalytic activity stems from their unique electronic properties, primarily their Lewis acidity and ability to act as Brønsted acids or hydrogen bond donors. nih.govnih.gov
The Lewis acidity of the boron atom in arylboronic acids is a key feature of their catalytic activity. rsc.org The vacant p-orbital on the boron can accept a pair of electrons from a Lewis basic substrate, thereby activating it towards subsequent reactions. nih.gov This activation can manifest in several ways. For example, in the context of covalent organic framework (COF) formation, a Lewis acid catalyst like BF₃·OEt₂ can facilitate the reaction between polyfunctional boronic acids and protected catechols. rsc.org Mechanistic studies suggest that the dehydrative trimerization of boronic acids to boroxines and the formation of a non-productive aryl boronic acid-BF₃ complex can influence the reaction rate. rsc.org
Arylboronic acids can also catalyze reactions through the formation of boronate esters. rsc.org For instance, they can catalyze the dehydrative C-alkylation of 1,3-dicarbonyl compounds with secondary benzylic alcohols. bath.ac.uk In this process, the boronic acid is thought to activate the alcohol towards nucleophilic attack. bath.ac.uk
In addition to their Lewis acidity, arylboronic acids can also exhibit Brønsted acidity. The hydroxyl groups on the boron atom can act as proton donors, particularly when influenced by electron-withdrawing groups on the aryl ring. acs.org This Brønsted acidity allows them to catalyze a range of reactions.
Furthermore, the B(OH)₂ group can act as a hydrogen bond donor. This ability to form hydrogen bonds can be utilized to template reactions and promote selectivity. nih.gov For example, ortho-substituted arylboronic acids have been shown to catalyze cycloaddition reactions by activating unsaturated carboxylic acids through hydrogen bonding. nih.gov The combination of Brønsted acidity and hydrogen bond donation can be a powerful tool in catalysis, enabling reactions such as the enantioselective protio-semipinacol rearrangement. nih.gov
Arylboronic acids are effective catalysts for dehydration reactions, such as the condensation of carboxylic acids and amines to form amides. rsc.org This is a highly valuable transformation in organic synthesis. The catalytic cycle is believed to involve the formation of an acylboronate intermediate, which is more reactive towards nucleophilic attack by the amine than the original carboxylic acid. The cooperative use of an arylboronic acid and a co-catalyst like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been shown to be particularly effective for this transformation. rsc.org
Similarly, in carbonyl condensation reactions, the Lewis acidity of the boronic acid can activate the carbonyl group, making it more susceptible to nucleophilic attack. nih.gov This has been applied to various condensation reactions, highlighting the versatility of arylboronic acids as catalysts. nih.gov
Catalysis in Amidation and Esterification Reactions
While specific studies detailing the use of 1-methylnaphthalene-7-boronic acid in amidation and esterification are not extensively documented in publicly available research, the broader class of aryl boronic acids is well-established as effective catalysts for these crucial transformations. Boron-based catalysts, in general, are recognized for facilitating direct amidation reactions, which are otherwise often challenging, requiring harsh conditions. nih.gov
The catalytic cycle of boronic acid-mediated amidation is thought to involve the activation of the carboxylic acid component. It is proposed that the boronic acid interacts with the carboxylic acid, forming an acyloxyboron intermediate. This intermediate is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. Mechanistic studies suggest that the process may be more complex, potentially involving dimeric boron species that help to organize the reactants and facilitate the reaction. nih.gov Detailed investigations have revealed that rapid interactions occur between the amine and the boron catalyst, indicating that boron-nitrogen interactions are a key feature of the catalytic process. nih.gov
Boronic acid catalysts have been successfully employed in the direct synthesis of amides from a variety of carboxylic acids and amines. For instance, research has demonstrated the development of novel boronic acid catalysts and their application in direct amidation, achieving high yields. researchgate.net A fluorescence-based screening method has even been developed to rapidly evaluate the catalytic potential of different boronic acids for the amidation of aromatic carboxylic acids. nih.gov These studies underscore the general utility of aryl boronic acids as catalysts in amide bond formation. Although direct data for 1-methylnaphthalene-7-boronic acid is lacking, its structural similarity to other effective aryl boronic acid catalysts suggests potential activity in this area.
Table 1: Representative Boronic Acid-Catalyzed Amidation
| Carboxylic Acid | Amine | Boronic Acid Catalyst | Yield (%) | Reference |
| Benzoic acid | 4-Phenylbutylamine | 3,5-Bis(trifluoromethyl)phenylboronic acid | High | nih.gov |
| Aromatic acids | Various amines | 2-Hydroxyphenylboronic acid | up to 98% | nih.gov |
Note: This table presents representative examples of amidation reactions catalyzed by aryl boronic acids to illustrate the general transformation, as specific data for 1-methylnaphthalene-7-boronic acid was not found.
Catalytic Regioselectivity in Polyol Systems
The selective functionalization of polyols, which contain multiple hydroxyl groups, is a significant challenge in organic synthesis. Boronic acids have emerged as powerful catalysts for directing regioselective reactions in these systems, particularly in carbohydrates. scholaris.ca The principle behind this selectivity lies in the reversible formation of boronic esters with diol moieties within the polyol structure.
Boronic acids preferentially form stable cyclic esters with cis-vicinal diols. This temporary "protection" or activation of a specific diol unit allows for subsequent chemical transformations to occur at a particular hydroxyl group with high selectivity. Diarylborinic acids, which are closely related to boronic acids, have been shown to catalyze the regioselective acylation, sulfonylation, and alkylation of carbohydrates. scholaris.cascholaris.ca These reactions proceed by forming a borinate ester with a diol, which then directs the incoming reagent to a specific hydroxyl group.
Table 2: Representative Regioselective Functionalization of a Polyol Catalyzed by a Borinic Acid
| Polyol Substrate | Reagent | Boron Catalyst | Major Product | Regioselectivity | Reference |
| Methyl α-D-mannopyranoside | Benzoyl chloride | Di-n-butylborinic triflate | Methyl 3-O-benzoyl-α-D-mannopyranoside | High | scholaris.ca |
| Various 1,2- and 1,3-diols | Tosyl chloride | Diarylborinic ester | Mono-tosylated diol | High | scholaris.ca |
Note: This table provides examples of regioselective functionalization of polyols catalyzed by borinic acids/esters to illustrate the principle of boron-mediated regioselectivity, as specific data for 1-methylnaphthalene-7-boronic acid was not found.
Supramolecular Chemistry and Advanced Material Applications of 1 Methylnaphthalene 7 Boronic Acid
Reversible Covalent Interactions in Supramolecular Architectures
A key feature of boronic acids is their capacity to engage in reversible covalent interactions, a cornerstone for creating dynamic and responsive supramolecular systems. acs.orgnih.gov This reversibility allows for the formation of stable, yet adaptable, structures that can respond to external stimuli. acs.orgnih.gov
Boronate Ester Formation with Polyols and Diols
Boronic acids readily react with compounds containing diol or polyol functionalities to form cyclic boronate esters. acs.orgnih.govwikipedia.org This reaction is a reversible condensation process, and the resulting boronate esters, while possessing stable covalent B-O bonds, can be cleaved under specific conditions. acs.orgnih.govacs.org The formation of these esters is fundamental to the construction of various supramolecular assemblies. acs.orgacs.org
The interaction is particularly effective with 1,2-, 1,3-, and 1,4-diols, leading to the formation of five, six, or seven-membered rings, respectively. acs.orgnih.gov This specificity and the dynamic nature of the boronate ester linkage are widely exploited in the development of sensors and self-assembling systems. acs.orgnih.gov The stability of the formed boronate ester is influenced by factors such as pH and the nature of the diol. nih.govacs.org For instance, boronate esters are generally more stable at a pH above 7.4 and can be hydrolyzed at a pH below 5.0. nih.gov
| Reactant Type | Resulting Structure | Key Features | References |
| Polyols, Diols | Cyclic Boronate Esters | Reversible covalent bond formation, pH-responsive | acs.orgnih.govwikipedia.org |
| 1,2-diols | 5-membered cyclic esters | High stability, cornerstone of receptor design | acs.orgnih.gov |
| 1,3-diols | 6-membered cyclic esters | Utilized in sensor and separation systems | acs.orgnih.gov |
| 1,4-diols | 7-membered cyclic esters | Contributes to diverse supramolecular architectures | acs.orgnih.gov |
Principles of Dynamic Covalent Chemistry in Assemblies
Dynamic covalent chemistry (DCvC) leverages reversible reactions to create complex molecular systems that are in equilibrium. nih.gov Boron-based DCvC has become a prominent strategy for constructing everything from catalysts to advanced materials. nih.gov The reversible nature of the boronate ester bond allows for error correction and self-healing within the assembled structures, leading to thermodynamically stable products. researchgate.net
This dynamic functionality is crucial for the development of "smart" materials that can adapt their properties in response to environmental changes. researchgate.netrsc.org The formation and cleavage of boronate esters can be controlled by various stimuli, including pH, the presence of competing diols, and even light in some systems. acs.orgnih.govnih.gov This responsiveness is a key principle behind the design of dynamic materials. nih.gov
Self-Assembly of Naphthalene-Boronic Acid-Based Architectures
The self-assembly of molecules containing naphthalene-boronic acid moieties, such as 1-Methylnaphthalene-7-boronic acid, leads to the formation of a variety of ordered and functional supramolecular structures. The naphthalene (B1677914) unit contributes to the stability and properties of these assemblies through π-π stacking interactions. nih.govmdpi.com
Construction of Supramolecular Polymers and Organogels
The reversible polycondensation between diboronic acids and polyols is a powerful method for constructing supramolecular polymers. rsc.org These polymers, held together by dynamic covalent boronate ester linkages, can exhibit interesting properties like self-healing and stimulus-responsiveness. researchgate.net The incorporation of the 1-methylnaphthalene (B46632) group can influence the polymer's properties, such as its solubility and thermal stability.
Similarly, low molecular weight gelators containing boronic acid moieties can form organogels, which are three-dimensional networks that immobilize solvent molecules. rsc.orgresearchgate.net The gelation process is often triggered by the self-assembly of the gelator molecules into fibrous aggregates. rsc.orgresearchgate.net The introduction of a naphthalene ring can enhance the gelation ability through increased intermolecular interactions. acs.org The resulting gels can be responsive to various stimuli, leading to sol-gel transitions. rsc.orgresearchgate.net
| Architecture | Building Blocks | Key Features | References |
| Supramolecular Polymers | Diboronic acids and polyols | Dynamic covalent backbone, self-healing, stimulus-responsive | researchgate.netrsc.org |
| Organogels | Low molecular weight boronic acid gelators | Stimuli-responsive sol-gel transition, fibrous networks | rsc.orgresearchgate.netacs.org |
Functionalization of Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with well-defined structures. researchgate.net The functionalization of COFs with boronic acid groups can be achieved through post-synthetic modification or by using boronic acid-containing monomers during synthesis. nih.govacs.orgresearchgate.netnih.gov This introduces new functionalities and can enhance the properties of the COF, such as its adsorption capacity for specific molecules. researchgate.netnih.gov For instance, boronic acid-functionalized COFs have shown improved performance in the capture of trace pollutants. nih.gov The use of monofunctional arylboronic acids can also serve to control the growth and dimensionality of the COF structure. researchgate.net
| Functionalization Strategy | Effect on COF | Application Example | References |
| Post-synthetic modification | Introduces desired functionalities, retains crystallinity | Selective adsorption of cis-diol compounds | researchgate.netnih.gov |
| Co-crystallization with monofunctional boronic acids | Truncation/functionalization of pores, improved order and porosity | Enhanced CO2 adsorption | researchgate.net |
| One-pot synthesis with boronic acid ligands | Creates inherent functionality | Selective enrichment of cis-diol-containing compounds | acs.org |
Formation of Hierarchical Nano/Microstructures
The self-assembly of boronic acid-based molecules can extend beyond simple one-dimensional chains or two-dimensional sheets to form complex, hierarchical nano- and microstructures. researchgate.netrsc.org These structures are built up in a "bottom-up" approach, where molecular-level interactions dictate the final morphology. researchgate.net The interplay of boronate ester formation with other non-covalent interactions, such as π-π stacking from the naphthalene rings, can direct the assembly into well-defined shapes like nanofibers, nanotubes, and vesicles. rsc.orgnih.gov These hierarchical assemblies are of great interest for applications in electronics, catalysis, and sensing. rsc.org
Material Science Applications
The exploration of naphthalene-based boronic acids in material science is an active area of research. These compounds serve as versatile building blocks for creating complex molecular architectures with tailored electronic, optical, and structural properties. The methyl group and the specific substitution pattern on the naphthalene ring of 1-Methylnaphthalene-7-boronic acid can influence the resulting material's properties, such as solubility, solid-state packing, and electronic behavior.
Development of Organic Electronic Devices and Optoelectronic Materials
Naphthalene derivatives are well-known for their use in organic electronics and optoelectronics due to their inherent photophysical properties. The incorporation of a boronic acid functional group allows for their integration into larger conjugated systems through reactions like the Suzuki coupling. This makes compounds like 1-Methylnaphthalene-7-boronic acid potential precursors for the synthesis of advanced materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent sensors.
Although direct studies on 1-Methylnaphthalene-7-boronic acid are not readily found, research on related naphthalene boronic acids demonstrates their utility. For instance, amphiphilic monomers synthesized from naphthalene-boronic acids and a glycolipid have been shown to self-assemble into nanotapes and nanotubes. acs.orgacs.org The fluorescence properties of these structures were found to be dependent on the position of the boronic acid group on the naphthalene ring, with different isomers leading to either monomer or excimer emission. acs.orgacs.org This highlights the critical role of isomeric structure in dictating the optoelectronic properties of the final material.
Furthermore, the phenomenon of aggregation-induced emission (AIE) is a key area where boronic acid-containing luminogens are being explored. AIE materials are weakly emissive in solution but become highly fluorescent in the aggregated state, making them ideal for applications such as bright OLEDs. While specific research on 1-Methylnaphthalene-7-boronic acid in AIE is not available, commercial suppliers list it for use in developing AIE materials, suggesting its potential in this field.
Porous Materials for Gas Storage and Separation
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with high surface areas and tunable pore sizes, making them excellent candidates for gas storage and separation. The synthesis of COFs often relies on the self-condensation of boronic acids or cross-linking with other organic linkers. Naphthalene-containing building blocks are of interest for COFs due to their rigid and planar structure, which can lead to well-defined porous architectures.
While there is no specific literature detailing the use of 1-Methylnaphthalene-7-boronic acid in COF synthesis, the general principles of COF design suggest its potential as an organic monomer. The geometry and connectivity of the boronic acid group on the naphthalene core would dictate the topology and pore characteristics of the resulting COF. The methyl group could further influence the framework's properties by modifying the pore environment and affecting gas-framework interactions. Research on other boronic acids has demonstrated the successful synthesis of COFs with high thermal stability and permanent porosity, essential characteristics for gas storage applications.
Chemosensing and Biosensing Platform Development with 1 Methylnaphthalene 7 Boronic Acid Derivatives
Molecular Recognition Mechanisms for Sensing
The efficacy of any sensing platform hinges on its ability to recognize and bind to a specific target molecule. Boronic acids, including 1-methylnaphthalene-7-boronic acid, exhibit unique molecular recognition capabilities that make them highly valuable in the design of chemosensors and biosensors. nih.gov Their primary mechanism of action involves the formation of reversible covalent bonds with molecules containing diol functionalities. nih.gov
Specific Interaction with cis-Diols, Including Saccharides and Glycoproteins
A hallmark of boronic acids is their ability to interact with 1,2- or 1,3-cis-diols to form stable five- or six-membered cyclic esters. mdpi.com This interaction is particularly significant as diol motifs are prevalent in a wide array of biologically important molecules, most notably saccharides (sugars) and glycoproteins. nih.govmdpi.com The reversible nature of this boronate ester formation is crucial for sensing applications, as the binding and release of the target analyte can be modulated by factors such as pH. At a relatively high pH, the esterification reaction is favored, leading to a stable complex, while a lower pH facilitates the hydrolysis of the ester, releasing the diol-containing compound.
This specific interaction forms the basis for detecting and quantifying various saccharides, which are notoriously challenging to differentiate due to their structural similarities. nih.gov Furthermore, the ability to bind to the carbohydrate moieties of glycoproteins opens up avenues for the detection of these complex biomolecules, which are often implicated in disease processes. mdpi.comdntb.gov.ua
Recognition of Catecholamines, Reactive Oxygen Species, and Ionic Compounds
The recognition capabilities of boronic acid derivatives extend beyond saccharides. The 1,2-benzendiol (catechol) moiety, present in important neurotransmitters like dopamine (B1211576) and its precursors, can also bind to boronic acids. nih.gov This interaction is fundamental for the development of sensors for catecholamines, which play critical roles in brain function. nih.gov
Moreover, boronic acids have been utilized in the design of chemosensors for the detection of reactive oxygen species (ROS). nih.gov ROS, such as hydrogen peroxide, are involved in cellular signaling and are linked to various pathological conditions. nih.govrsc.org The sensing mechanism in this context often involves the cleavage of a boronate ester by the ROS, leading to a detectable signal. nih.gov
Boronic acids are also Lewis acids, meaning they can accept a pair of electrons. This property allows them to interact with Lewis bases, forming boronate anions. nih.govresearchgate.net This has led to the development of sensors for various ionic compounds. researchgate.net
Advanced Sensing Platform Design and Engineering
The molecular recognition properties of 1-methylnaphthalene-7-boronic acid and its derivatives are harnessed within various sensing platforms. The design of these platforms often focuses on translating the binding event into a measurable signal, such as a change in fluorescence or an electrical current.
Fluorescent Sensing Systems Utilizing Naphthalene (B1677914) Chromophores
The naphthalene group within 1-methylnaphthalene-7-boronic acid serves as a chromophore, a part of a molecule responsible for its color and fluorescence. By coupling the boronic acid recognition unit with the fluorescent properties of the naphthalene core, "on-off" fluorescent sensors can be created. nih.gov In such systems, the binding of a target analyte, like a saccharide, to the boronic acid moiety can cause a significant change in the fluorescence intensity of the naphthalene chromophore. nih.govrsc.org For instance, the interaction can lead to a substantial increase in fluorescence emission, providing a clear signal for the presence of the analyte. nih.gov The design of these sensors can be finely tuned to be functional at physiological pH, a critical requirement for biological applications. nih.gov
| Sensor Type | Analyte | Signal Change |
| Fluorescent | Saccharides | Increase in fluorescence intensity |
| Fluorescent | Reactive Oxygen Species | Cleavage of boronate leading to fluorescence change |
| Fluorescent | Catecholamines | Change in fluorescence upon binding |
Electrochemical Biosensors Employing Boronic Acid Moieties
Electrochemical biosensors offer a powerful alternative to fluorescent methods, providing high sensitivity, rapid response times, and cost-effectiveness. mdpi.commdpi.com Boronic acid derivatives can be incorporated into electrochemical sensors in several ways. nih.gov They can be functionalized with redox-active molecules, where the binding of a cis-diol-containing target leads to a shift in the oxidation potential that can be measured electrochemically. mdpi.com
Alternatively, boronic acid moieties can be immobilized on electrode surfaces to capture target analytes. mdpi.comrsc.org This approach allows for the development of label-free electrochemical biosensors, where the binding event itself alters the electrochemical properties of the electrode surface. mdpi.com A typical setup for such a sensor includes a working electrode where the reaction occurs, a reference electrode to maintain a stable potential, and a counter electrode to complete the electrical circuit. mdpi.com
| Sensor Component | Function |
| Working Electrode | Site of the binding reaction and signal transduction. |
| Reference Electrode | Maintains a constant and known potential. |
| Counter Electrode | Completes the electrical circuit. |
Integration with Nanomaterials (e.g., Gold Nanoparticles, Graphene Oxide, Quantum Dots)
To further enhance the sensitivity and performance of sensing platforms, 1-methylnaphthalene-7-boronic acid and its derivatives are often integrated with various nanomaterials. mdpi.comnih.gov Nanomaterials like gold nanoparticles (AuNPs), graphene oxide (GO), and quantum dots (CDs) offer high surface-area-to-volume ratios and unique optical and electronic properties. mdpi.comresearchgate.net
When boronic acids are functionalized onto the surface of these nanomaterials, the resulting platform can exhibit amplified signals. nih.gov For example, AuNPs can be used as carriers to load a high density of boronic acid receptors and electroactive molecules, leading to significant signal amplification in electrochemical sensors. nih.gov Similarly, the fluorescence properties of quantum dots can be modulated by the binding of analytes to surface-functionalized boronic acids, creating highly sensitive fluorescent nanosensors. researchgate.net
| Nanomaterial | Role in Sensing Platform |
| Gold Nanoparticles (AuNPs) | Signal amplification, high surface area for receptor loading. |
| Graphene Oxide (GO) | Enhances sensitivity in label-free electrochemical biosensors. |
| Quantum Dots (CDs) | Serve as fluorescent reporters in nanosensors. |
Hydrogel-Based Soft Sensors for Stimuli Response
Extensive research into the applications of boronic acid derivatives has revealed their significant potential in the development of stimuli-responsive materials, particularly hydrogel-based soft sensors. These sensors operate on the principle of reversible boronate ester formation between the boronic acid moiety and diol-containing molecules. This interaction induces changes in the physical or chemical properties of the hydrogel network, such as swelling, fluorescence, or color, in response to specific analytes or environmental stimuli like pH.
While the broader class of boronic acids, especially phenylboronic acid and its derivatives, has been widely explored for these applications, a comprehensive search of available scientific literature and research databases did not yield specific studies on the use of 1-Methylnaphthalene-7-boronic acid or its derivatives in the formulation of hydrogel-based soft sensors for stimuli response. The existing body of research primarily focuses on more commonly available or synthetically accessible boronic acid compounds.
The general mechanism for a boronic acid-based hydrogel sensor involves the incorporation of the boronic acid functionality into a polymer matrix. In the presence of a target analyte with diol groups, such as glucose, the boronic acid forms a cyclic boronate ester. This cross-linking or change in the hydrophilic/hydrophobic balance of the polymer network leads to a detectable signal. The stimuli-responsive nature of these hydrogels makes them attractive for applications in continuous monitoring of physiological parameters and environmental sensing.
Although no direct research findings are available for hydrogels based on 1-Methylnaphthalene-7-boronic acid, the principles of boronic acid chemistry suggest that such a compound could theoretically be functionalized and incorporated into a hydrogel system. The naphthalene core might introduce unique photophysical properties, such as fluorescence, which could potentially be modulated upon binding to an analyte, offering a basis for a fluorescent sensing mechanism. However, without experimental data, this remains a hypothetical application.
Further research would be necessary to synthesize and characterize hydrogels containing 1-Methylnaphthalene-7-boronic acid to evaluate their potential as stimuli-responsive soft sensors. Such studies would need to investigate their swelling behavior, mechanical properties, and response to various stimuli to determine their viability and potential advantages over existing boronic acid-based sensor systems.
Theoretical and Computational Investigations of 1 Methylnaphthalene 7 Boronic Acid
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental aspects of molecular structure and reactivity. These studies provide a sub-molecular-level understanding of how 1-Methylnaphthalene-7-boronic acid behaves in chemical reactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For boronic acids, DFT calculations are crucial for quantifying the Lewis acidity of the boron center, which is fundamental to its catalytic activity. The acidity is directly related to the electron deficiency of the boron atom's vacant p-orbital.
The acidity of the boronic acid can be influenced by substituents on the aromatic ring. In 1-Methylnaphthalene-7-boronic acid, the naphthalene (B1677914) ring system and the methyl group both play a role. The electron-donating nature of the methyl group can slightly decrease the Lewis acidity of the boron atom compared to an unsubstituted naphthalene boronic acid. DFT calculations can quantify this effect by computing properties such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the partial atomic charge on the boron atom.
DFT has been employed to model how boronic acids act as catalysts, particularly as Lewis acids that activate functional groups. For instance, calculations can support a mechanism where the boronic acid catalyzes the nucleophilic attack of an amine on a carbonyl group by stabilizing the transition state. rsc.org In the context of 1-Methylnaphthalene-7-boronic acid, DFT could be used to model its potential to catalyze similar organic transformations.
Table 1: Illustrative DFT-Calculated Properties for Aryl Boronic Acids Note: This table presents typical data for related aryl boronic acids to illustrate the outputs of DFT calculations, as specific values for 1-Methylnaphthalene-7-boronic acid are not publicly available. Data is conceptual and based on general findings in computational chemistry.
| Calculated Parameter | Phenylboronic Acid (Illustrative) | Naphthalene Boronic Acid (Illustrative) | Significance |
| LUMO Energy (eV) | -1.2 | -1.5 | A lower LUMO energy indicates greater electron acceptability and higher Lewis acidity. |
| Charge on Boron (a.u.) | +0.65 | +0.68 | A higher positive charge suggests a more electrophilic boron center. |
| pKa (calculated) | 8.8 | 8.5 | Reflects the Brønsted acidity of the B(OH)₂ group, which correlates with Lewis acidity. |
A significant application of quantum chemistry is the mapping of reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a chemical reaction can be constructed. This allows for the determination of activation energies and the identification of the rate-limiting step. rsc.org
For reactions involving 1-Methylnaphthalene-7-boronic acid, such as Suzuki-Miyaura cross-coupling or the formation of boronate esters with diols, DFT calculations can elucidate the step-by-step mechanism. acs.org For example, in a Suzuki coupling, calculations would model the oxidative addition, transmetalation, and reductive elimination steps. The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes. These computational studies have shown that for many boronic acids, key steps like the dehydration in ester formation can be rate-limiting. rsc.org
Molecular Modeling and Simulation of Molecular Interactions
While quantum chemistry focuses on electronic-level details, molecular modeling and simulation are used to study the behavior of larger systems and longer timescales. These methods are essential for understanding how 1-Methylnaphthalene-7-boronic acid interacts with other molecules, including biological macromolecules and other small molecules, to form complex assemblies.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. nih.gov Boronic acids are well-known inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site. nih.gov
A docking study of 1-Methylnaphthalene-7-boronic acid into a receptor like a serine protease or a nicotinic acetylcholine (B1216132) receptor (nAChR) would involve placing the molecule in the binding pocket and scoring the different poses based on factors like intermolecular forces and geometric complementarity. nih.govnih.gov The naphthalene moiety would likely engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine, Phenylalanine), while the boronic acid group would target key polar or catalytic residues. Such studies are critical in the rational design of new enzyme inhibitors. nih.gov
Table 2: Hypothetical Docking Results for 1-Methylnaphthalene-7-boronic Acid Note: This table is a hypothetical representation of results from a molecular docking simulation to illustrate the type of data generated.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Serine Protease (e.g., Thrombin) | -8.5 | Ser-195, His-57, Trp-60D | Covalent (B-O), Hydrogen Bond, π-π Stacking |
| Acetylcholine Binding Protein (AChBP) | -9.2 | Trp-147, Tyr-93, Tyr-195 | π-π Stacking, Cation-π, Hydrogen Bond |
1-Methylnaphthalene-7-boronic acid can participate in self-assembly to form larger, ordered structures known as supramolecular assemblies. mdpi.com These assemblies are held together by non-covalent interactions, such as hydrogen bonding between the boronic acid groups (forming boroxine (B1236090) anhydrides or dimeric structures) and π-π stacking of the naphthalene rings. mdpi.comresearchgate.net
Molecular dynamics (MD) simulations can be used to observe the process of self-assembly in a simulated environment. nih.govrsc.org These simulations track the positions and velocities of atoms over time, revealing how individual molecules aggregate and organize into stable nanostructures. Conformational analysis, often performed using both quantum mechanics and molecular mechanics, investigates the different spatial arrangements (conformers) of the molecule. nih.gov For 1-Methylnaphthalene-7-boronic acid, this would focus on the rotational freedom around the carbon-boron bond and the orientation of the hydroxyl groups.
A co-crystal is a crystalline structure composed of two or more different molecules in a stoichiometric ratio, held together by non-covalent interactions. mdpi.com Boronic acids are excellent candidates for forming co-crystals because their hydroxyl groups are effective hydrogen bond donors and acceptors. diva-portal.org
Computational studies can predict the likelihood of co-crystal formation between 1-Methylnaphthalene-7-boronic acid and a co-former (e.g., pyridine-containing molecules like 4,4'-bipyridine). mdpi.comdiva-portal.org By calculating the lattice energy—the energy released when the individual molecules come together to form the crystal lattice—researchers can assess the thermodynamic stability of a potential co-crystal. mdpi.com Periodic DFT calculations are often used for this purpose, providing detailed insight into the strength and nature of the intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the crystal structure. mdpi.comdiva-portal.org
Predictive Modeling for Design of Novel Boronic Acid-Based Materials
Theoretical and computational investigations are pivotal in modern materials science, offering predictive insights into molecular properties before undertaking complex and resource-intensive synthesis. For boronic acids, particularly functionalized naphthalene derivatives like 1-methylnaphthalene-7-boronic acid, computational modeling provides a powerful tool to forecast their behavior and guide the design of new materials with tailored electronic, optical, and recognition properties. While specific predictive modeling studies exclusively targeting 1-methylnaphthalene-7-boronic acid for materials design are not extensively documented in publicly available literature, the principles and methodologies are well-established through research on analogous structures.
Computational approaches, primarily Density Functional Theory (DFT), are employed to elucidate the electronic structure and potential energy surfaces of boronic acid derivatives. These methods can predict key parameters that govern the functionality of materials. For instance, calculations on related naphthalimide boronates have been used to determine Mulliken charges and HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gaps. nih.gov The charge on the boron atom and its neighboring oxygen atoms is crucial for understanding the Lewis acidity and the strength of interactions with diols, which is the basis for many sensing applications. nih.gov
The HOMO-LUMO gap is a critical parameter for predicting the electronic and optical properties of a material. nih.gov A smaller gap often correlates with higher reactivity and can indicate potential for applications in organic electronics, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPV). Predictive modeling can systematically evaluate how modifications to the naphthalene core or the introduction of different functional groups would tune this energy gap, allowing for the in silico design of materials with desired characteristics.
For example, a hypothetical predictive study on a series of substituted naphthalene boronic acids could generate data to guide the selection of candidates for synthesis. By calculating properties like the HOMO-LUMO gap, dipole moment, and binding affinity to a target analyte (like glucose or fluoride), researchers can prioritize derivatives that are most promising for a specific application, be it a fluorescent sensor or a semiconducting thin film.
Table 1: Hypothetical DFT-Calculated Properties for a Designed Naphthalene Boronic Acid Derivative
| Calculated Parameter | Predicted Value | Implication for Material Design |
| HOMO Energy | -6.2 eV | Influences electron-donating ability and ionization potential. |
| LUMO Energy | -1.8 eV | Affects electron-accepting ability and electron affinity. |
| HOMO-LUMO Gap | 4.4 eV | Predicts electronic absorption/emission wavelengths and kinetic stability. nih.gov |
| Dipole Moment | 3.5 D | Indicates polarity, affecting solubility and intermolecular interactions. |
| Mulliken Charge on Boron | +0.45 e | Relates to Lewis acidity and strength of boronate ester formation. nih.gov |
| Binding Energy with Glucose | -15 kcal/mol | Predicts the strength of interaction for sensor applications. |
Furthermore, computational models can simulate the self-assembly of boronic acid molecules, a key process in the formation of supramolecular materials and gels. By calculating intermolecular interaction energies and predicting stable geometric arrangements, these models can help design molecules that will organize into desired nanostructures, such as nanotubes, vesicles, or ordered thin films. This predictive capability is invaluable for developing advanced materials for drug delivery, tissue engineering, and molecular recognition platforms.
In essence, while direct computational studies on 1-methylnaphthalene-7-boronic acid for materials design are yet to be widely published, the established success of predictive modeling for other boronic acids provides a clear blueprint for future research. Such theoretical investigations would accelerate the discovery and development of novel materials derived from this specific compound, enabling a more rational and efficient design process.
Future Research Directions and Concluding Outlook
Emerging Synthetic Strategies for Highly Functionalized Naphthalene (B1677914) Boronic Acids
The synthesis of highly functionalized naphthalene boronic acids is a pivotal area of research, as the precise placement of various substituents can dramatically influence the molecule's properties and applications. A key strategy in this field is the iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks, which offers a modular and straightforward approach to complex small molecule synthesis. frontierspecialtychemicals.com This method allows for the controlled, step-wise construction of polysubstituted aromatic systems.
Another significant advancement is the development of novel palladium precatalysts that facilitate the rapid Suzuki-Miyaura coupling of unstable polyfluorophenyl and 2-heteroaryl boronic acids. frontierspecialtychemicals.com Such catalysts could be adapted for the synthesis of functionalized naphthalene boronic acids, enabling the introduction of a wider range of electronic and steric diversity. Furthermore, copper-mediated cross-coupling reactions of aryl boronic acids with alkyl thiols and amines are expanding the toolbox for creating diverse carbon-heteroatom bonds on the naphthalene scaffold. frontierspecialtychemicals.com
Recent research has also demonstrated the synthesis of a series of ortho-, meta-, and para-boronic acids and their pinacol (B44631) esters of 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN). acs.org This work highlights the potential for creating a variety of regioisomers of functionalized naphthalene boronic acids, which is crucial for fine-tuning their properties for specific applications. The synthesis of boronic-imine structured compounds also presents a novel avenue for creating diverse ligands with potential applications in various fields. nih.gov
Expanding the Scope of Catalytic Transformations with Boronic Acid Catalysts
Boronic acids are increasingly recognized not just as reagents but as versatile catalysts in their own right. rsc.org Their ability to reversibly form covalent bonds with hydroxyl groups can be harnessed to activate them for various organic transformations under mild conditions. rsc.org This concept, known as boronic acid catalysis (BAC), offers an atom-economical alternative to traditional methods that require stoichiometric activation. rsc.org
One promising direction is the use of boronic acid/Brønsted acid co-catalyst systems for the synthesis of complex organic molecules like 2H-chromenes from simple phenols and α,β-unsaturated carbonyls. nih.gov This dual-catalytic approach can be extended to a variety of other condensation reactions. Furthermore, the development of boronic acid catalysts embedded with a Lewis base has shown high activity and selectivity for the modification of cis-1,2-diols, a common motif in carbohydrates. acs.org
The structure of the diol and the presence of additives like salts can significantly influence the rate of boronic acid–diol bond exchange and the mechanical properties of corresponding polymer networks. nih.gov This understanding can be leveraged to design dynamic materials with tunable properties. The internal catalytic effects of proximal functional groups, such as amides, can also accelerate reaction rates, a phenomenon that could be exploited in the design of more efficient catalytic systems. nih.gov
Development of Advanced Supramolecular Materials with Tailored Properties
The ability of boronic acids to form reversible covalent bonds with diols makes them ideal building blocks for the construction of advanced supramolecular materials with stimuli-responsive properties. rsc.org These materials can exhibit fascinating behaviors such as glucose-selectivity, reversible binding, and self-healing. nih.gov
A key area of development is the creation of boronic acid-containing hydrogels. rsc.org By copolymerizing a boronic acid monomer with other functional monomers, it is possible to create hydrogels that change their volume in response to glucose concentration, opening up possibilities for applications like self-regulated insulin (B600854) delivery systems. rsc.org The incorporation of boronic acid-appended receptors into self-assembled nanofibers containing FRET-paired dyes has led to the development of gel-based fluorocolorimetric sensors for polyols. nih.gov
Furthermore, the combination of porphyrins and boronic acids can lead to supramolecular systems with unique guest-induced spectroscopic changes. rsc.org The self-assembly of boronic acid-appended amphiphiles at the air-water interface allows for the construction of two-dimensionally ordered structures with distinct molecular recognition capabilities. rsc.org Boronic acid-functionalized metal nanoparticles also serve as useful platforms for spectroscopic sugar sensing. rsc.org
Next-Generation Chemosensing and Biosensing Platforms
The specific and reversible interaction of boronic acids with 1,2- or 1,3-diols forms the basis for their widespread use in chemosensing and biosensing. mdpi.com This interaction allows for the design of synthetic receptors for the specific recognition and detection of cis-diol-containing species, which are prevalent in biologically important molecules like carbohydrates. mdpi.com
Fluorescence-based sensors are a major focus, where the binding of a diol to a boronic acid-modified fluorophore leads to a change in fluorescence intensity or emission wavelength. mdpi.comnih.gov The design of these sensors often utilizes mechanisms like internal charge transfer (ICT), where the binding event alters the electronic properties of the fluorophore. researchgate.net For instance, boronic acid-appended naphthyl-pyridinium receptors have been developed as ICT-based fluorescent probes for the sensitive detection of disaccharides. researchgate.net
Another approach involves indicator displacement assays (IDAs), where an analyte displaces a fluorescent indicator from a boronic acid receptor, causing a measurable change in the optical signal. nih.gov Researchers are also exploring the use of boronic acid-functionalized nanomaterials, such as magnetic nanoparticles and nanosilica, to create highly sensitive and selective biosensors. acs.orgnih.govnih.govrsc.org These materials can be used for the efficient enrichment and detection of trace amounts of target molecules from complex biological samples. nih.gov
Synergistic Role of Computational Chemistry in Compound Design and Application
Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights that guide the design and development of new compounds and materials. In the context of boronic acids, computational methods can be used to predict key properties and understand reaction mechanisms, thereby accelerating the discovery process.
For instance, density functional theory (DFT) calculations can be employed to study the interaction between boronic acids and diols, helping to elucidate the factors that govern binding affinity and selectivity. acs.org These calculations can also shed light on the transition states of boronic acid-catalyzed reactions, providing a rational basis for catalyst design and optimization. acs.org
Computational screening can be used to identify promising candidates for specific applications, such as new ligands for metal-catalyzed reactions or novel building blocks for supramolecular assemblies. By predicting properties like electronic structure, pKa, and binding energies, computational chemistry can help to prioritize synthetic efforts and focus on the most promising molecules. The synergy between computational modeling and experimental work is crucial for advancing the field of boronic acid chemistry and unlocking the full potential of compounds like 1-Methylnaphthalene-7-boronic acid.
Q & A
Q. Table 1. Example Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2–5 mol%) |
| Ligand | Ferrocenyl dialkylphosphines |
| Solvent | THF/Dioxane (1:1) |
| Temperature | 80–100°C |
| Yield | 70–85% |
| Reference: Palladium-catalyzed cross-coupling methodologies |
How should researchers characterize the purity and structural integrity of 1-Methylnaphthalene-7-boronic acid?
Level: Basic (Analytical Chemistry)
Answer:
Robust characterization requires a multi-technique approach:
- NMR Spectroscopy: Confirm regiochemistry via ¹H/¹³C NMR (e.g., aromatic proton splitting patterns and boron-coupled signals).
- Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]⁺ = 216.1 g/mol).
- HPLC: Assess purity (>95%) with a C18 column and UV detection at 254 nm.
- Elemental Analysis: Validate boron content (theoretical: ~5.0%).
Reference: Analytical guidelines from peer-reviewed journal standards
What methodologies are recommended for assessing the toxicological risks of 1-Methylnaphthalene-7-boronic acid in experimental models?
Level: Intermediate (Toxicology)
Answer:
Follow the ATSDR framework for health risk assessment :
Literature Search: Use databases (PubMed, TOXCENTER) with query strings targeting "boronic acids," "naphthalene derivatives," and endpoints like genotoxicity or metabolic pathways .
Risk of Bias Evaluation: Apply criteria from Tables C-6 and C-7 (e.g., randomization, blinding, outcome completeness) to exclude low-quality studies .
Data Integration: Rate confidence in evidence using systematic review protocols (e.g., GRADE framework).
Critical Criteria for Animal Studies:
- Dose randomization and allocation concealment.
- Blinding of personnel and outcome assessors.
- Complete reporting of systemic effects (hepatic, renal, respiratory) .
How can conflicting data on the environmental persistence of 1-Methylnaphthalene-7-boronic acid be resolved?
Level: Advanced (Environmental Chemistry)
Answer:
Address contradictions through:
- Meta-Analysis: Pool data from biodegradation studies (e.g., OECD 301F tests) and prioritize studies with low risk of bias .
- Confidence Rating: Use ATSDR’s criteria (Table B-1) to weight evidence based on study design (e.g., in vivo vs. in silico) .
- Experimental Replication: Conduct controlled photolysis/hydrolysis studies under standardized conditions (pH 7, 25°C) to measure half-lives.
Reference: Environmental fate assessment protocols
What advanced applications does 1-Methylnaphthalene-7-boronic acid have in chemosensors or drug delivery systems?
Level: Advanced (Materials Science)
Answer:
Leverage its boronic acid moiety for:
- Glucose Sensing: Immobilize the compound in hydrogels to exploit reversible diol binding for continuous glucose monitoring .
- Drug Conjugation: Use Suzuki coupling to attach therapeutic agents (e.g., anticancer drugs) to nanocarriers, enhancing targeting .
- Self-Healing Materials: Incorporate into polymers for dynamic covalent networks responsive to pH or saccharides .
What are the critical data gaps in understanding the metabolic pathways of 1-Methylnaphthalene-7-boronic acid?
Level: Intermediate (Biochemistry)
Answer:
Key unknowns include:
- Phase I/II Metabolism: Use hepatic microsomes (human/rat) to identify CYP450-mediated oxidation and glucuronidation products.
- Isotopic Tracing: Employ ¹¹B-NMR or ¹³C-labeled analogs to track metabolic intermediates .
- In Silico Modeling: Apply QSAR models to predict metabolites and prioritize in vitro testing .
How can catalytic efficiency be improved in reactions involving 1-Methylnaphthalene-7-boronic acid?
Level: Advanced (Catalysis)
Answer:
Enhance efficiency via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
